5-methyl-1H-pyrimidine-2,4-dione;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1H-pyrimidine-2,4-dione;silver is a compound that combines the organic molecule 5-methyl-1H-pyrimidine-2,4-dione with silver. The organic component, 5-methyl-1H-pyrimidine-2,4-dione, is also known as thymine, a nucleobase found in DNA. The addition of silver introduces unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrimidine-2,4-dione typically involves the methylation of uracil. This can be achieved through the reaction of uracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
To incorporate silver, the synthesized 5-methyl-1H-pyrimidine-2,4-dione can be reacted with a silver salt, such as silver nitrate, in an aqueous solution. The reaction conditions typically involve stirring the mixture at room temperature until the desired compound precipitates out.
Industrial Production Methods
Industrial production of 5-methyl-1H-pyrimidine-2,4-dione;silver may involve large-scale synthesis of thymine followed by its reaction with silver salts. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrimidine-2,4-dione;silver can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl group in 5-methyl-1H-pyrimidine-2,4-dione can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thymine derivatives.
Scientific Research Applications
5-methyl-1H-pyrimidine-2,4-dione;silver has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s thymine component is essential in DNA studies and genetic research.
Medicine: Silver’s antimicrobial properties make this compound useful in developing antibacterial agents.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrimidine-2,4-dione;silver involves interactions at the molecular level. The thymine component can participate in hydrogen bonding and base pairing, crucial for DNA structure and function. Silver ions can disrupt microbial cell membranes and interfere with enzyme activity, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-pyrimidine-2,4-dione (Thymine): The organic component without silver.
Uracil: A similar nucleobase found in RNA.
Cytosine: Another nucleobase in DNA and RNA.
Uniqueness
The incorporation of silver into 5-methyl-1H-pyrimidine-2,4-dione imparts unique antimicrobial properties not found in the nucleobase alone. This makes 5-methyl-1H-pyrimidine-2,4-dione;silver particularly valuable in applications requiring both genetic and antimicrobial functionalities.
Properties
CAS No. |
20564-98-1 |
---|---|
Molecular Formula |
C5H6AgN2O2 |
Molecular Weight |
233.98 g/mol |
IUPAC Name |
5-methyl-1H-pyrimidine-2,4-dione;silver |
InChI |
InChI=1S/C5H6N2O2.Ag/c1-3-2-6-5(9)7-4(3)8;/h2H,1H3,(H2,6,7,8,9); |
InChI Key |
GBYKOTSCCXAAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)NC1=O.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.